molecular formula C15H11NO2S B5679854 3-(phenylamino)-1-benzothiophene-2-carboxylic acid

3-(phenylamino)-1-benzothiophene-2-carboxylic acid

Cat. No.: B5679854
M. Wt: 269.3 g/mol
InChI Key: VDTCTUXROQMVQW-UHFFFAOYSA-N
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Description

3-(Phenylamino)-1-benzothiophene-2-carboxylic acid is a heterocyclic compound derived from the 1-benzothiophene scaffold, featuring a phenylamino substituent at the 3-position and a carboxylic acid group at the 2-position. Benzothiophene-based compounds are widely studied for their pharmaceutical relevance, including anti-inflammatory and enzyme-modulating activities . The phenylamino group introduces hydrogen-bonding capabilities and aromatic interactions, which may enhance binding affinity to biological targets compared to unsubstituted analogs like 1-benzothiophene-2-carboxylic acid (2BT) . This compound’s carboxylic acid moiety further enables derivatization for drug development or material science applications.

Properties

IUPAC Name

3-anilino-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c17-15(18)14-13(16-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-14/h1-9,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTCTUXROQMVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(SC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylamino)-1-benzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiophene with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 60-80°C. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Phenylamino)-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Scientific Research Applications

3-(Phenylamino)-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(phenylamino)-1-benzothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a particular enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-(phenylamino)-1-benzothiophene-2-carboxylic acid and related compounds:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-Benzothiophene-2-carboxylic acid (2BT) None C9H6O2S 178.21 Anti-inflammatory activity; studied via molecular docking
3-[({Fmoc}amino)methyl]-1-benzothiophene-2-carboxylic acid Fmoc-protected aminomethyl group C21H23NO4S 328.39 Potential use in solid-phase peptide synthesis
3-(3-Methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid Benzofuran-amido and phenyl groups C21H15NO4S 377.40 Structural diversity for medicinal chemistry; unknown bioactivity
3-(Methanesulfinylmethyl)-1-benzothiophene-2-carboxylic acid Methanesulfinylmethyl group C11H10O3S2 254.30 Versatile scaffold for drug discovery
3-(Phenylamino)-1-benzothiophene-2-carboxylic acid Phenylamino group C15H11NO2S 269.32 (theoretical) Hypothesized enhanced binding affinity due to aromatic amine

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